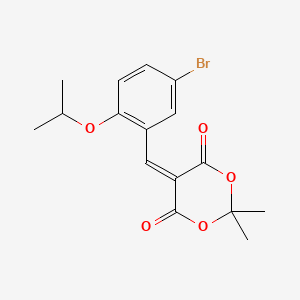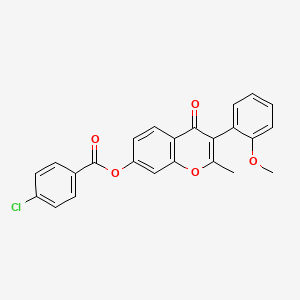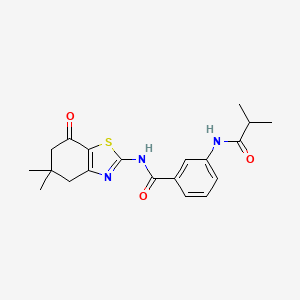
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as BIPB, is a versatile organic compound that has gained significant attention in the field of organic synthesis and material science. BIPB has a unique structure that makes it an ideal candidate for various applications, including polymerization initiator, cross-linking agent, and radical scavenger.
Mécanisme D'action
BIPB acts as a radical initiator by generating free radicals upon thermal decomposition. The generated free radicals initiate the polymerization of vinyl monomers by adding to the double bond and propagating the polymer chain. BIPB also acts as a cross-linking agent by forming covalent bonds between polymer chains. In addition, BIPB can scavenge free radicals by donating hydrogen atoms, thereby terminating the radical chain reaction.
Biochemical and Physiological Effects:
BIPB has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BIPB is relatively non-toxic and does not cause significant adverse effects in animals. BIPB is rapidly metabolized and eliminated from the body, making it a safe candidate for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
BIPB has several advantages for lab experiments, including its high purity, stability, and ease of handling. BIPB is also relatively inexpensive and readily available. However, BIPB has some limitations, including its sensitivity to light and air, which can cause decomposition. BIPB also has a relatively short half-life, which can limit its application in some experiments.
Orientations Futures
BIPB has a vast potential for future research and development. Some possible future directions include the synthesis of new BIPB derivatives with improved properties, the application of BIPB in the synthesis of new materials, and the investigation of the biochemical and physiological effects of BIPB. Furthermore, the development of new methods for the synthesis of BIPB and its derivatives can lead to the discovery of new applications and broaden its scope in various fields.
Applications De Recherche Scientifique
BIPB has been extensively studied for its application in organic synthesis and material science. BIPB is a widely used radical initiator for the polymerization of vinyl monomers, such as styrene, acrylates, and methacrylates. BIPB is also used as a cross-linking agent for the preparation of polymeric materials, such as thermosetting resins, adhesives, and coatings. Furthermore, BIPB has been used as a radical scavenger in the synthesis of dendrimers and other macromolecules.
Propriétés
IUPAC Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5/c1-9(2)20-13-6-5-11(17)7-10(13)8-12-14(18)21-16(3,4)22-15(12)19/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRVMOSBSXHUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3537016.png)
![9-{3-[(3,4-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3537020.png)
![2-[(4-chloro-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3537021.png)
![3-fluoro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537025.png)
![3-iodo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B3537036.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide](/img/structure/B3537042.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3537060.png)


![2-(4-bromo-2-chlorophenoxy)-N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B3537075.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3537084.png)
![2-methyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3537089.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3537113.png)